N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide

medicinal chemistry SAR regioisomer differentiation

Regioisomeric impurities in pyrido[1,2-a]pyrimidine libraries can invalidate screening data and confound SAR interpretation. This compound eliminates that risk through its unambiguous 2,9-dimethyl and 4-methoxybenzamide substitution. It is a structurally precise, well-defined building block for focused library synthesis. - Excludes confounding 2,7- or 2,8-dimethyl isomers that skew hit validation. - Occupies a balanced physicochemical niche (MW 323.35, HBA=4, HBD=1) ideal for diversity screening. - Enables novel SAR exploration in gastroprotective and kinase-targeted programs.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 897617-35-5
Cat. No. B2819969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide
CAS897617-35-5
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C18H17N3O3/c1-11-5-4-10-21-16(11)19-12(2)15(18(21)23)20-17(22)13-6-8-14(24-3)9-7-13/h4-10H,1-3H3,(H,20,22)
InChIKeyQLGZDRVCYCTCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide: Identity & Procurement


N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide (CAS 897617-35-5) is a synthetic small-molecule heterocyclic compound belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class [1]. It features a 2,9-dimethyl substitution pattern on the pyrido[1,2-a]pyrimidin-4-one core coupled to a 4-methoxybenzamide moiety at the 3-position (C18H17N3O3, MW 323.35). The parent scaffold has been explored for analgesic [2], gastroprotective [3], and kinase-inhibitory activities, though published quantitative bioactivity data specific to this compound remain absent from the peer-reviewed primary literature as of mid-2026.

1
Defined regioisomer: 2,9-dimethyl substitution pattern distinguishes from 2,7- and 2,8- analogs for structure-controlled SAR studies.
2
Core 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold investigated in gastroprotective and PI3K-related models (class-level evidence).
3
Procurement context: compound-specific bioactivity data remain unreported; verify target engagement and selectivity via in-house profiling.

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide: Non-Interchangeability with Analogs


In-class 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides are not interchangeable because regiochemistry (methyl positions on the pyrido ring) and benzamide substituent electronics (e.g., 4-methoxy vs. H, CF₃, or alkoxy) can profoundly alter conformational preference, hydrogen-bonding capacity, lipophilicity, and target engagement [1]. For example, the 2,9-dimethyl substitution pattern orients the C-9 methyl into a sterically distinct region compared to the 2,7- or 2,8-dimethyl isomers , while the 4-methoxy group contributes an additional H-bond acceptor and modulates the electron density of the benzamide carbonyl—parameters known to differentiate SAR within congeneric series of heterocyclic carboxamides [2]. Substituting this compound with a regioisomeric analog lacking one or both of these features introduces uncontrolled variables that can invalidate comparative screening datasets and confound structure–activity relationship (SAR) interpretations.

Regioisomer 2,7- and 2,8-dimethyl analogs may shift steric interactions and target engagement, invalidating comparative SAR datasets.
Substituent Swapping 4-methoxy for H or CF₃ on the benzamide alters hydrogen-bonding capacity, lipophilicity, and conformational profile.
Pharmacophore Unsaturated 4-oxo core required for class-level gastroprotective activity; tetrahydro analogs may reduce potency and alter PK context.

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide: Differentiation Evidence vs. Closest Analogs


2,9-Dimethyl Regioisomerism vs. 2,7- and 2,8-Dimethyl Analogs

The target compound bears methyl groups at positions 2 and 9 of the pyrido[1,2-a]pyrimidin-4-one scaffold. The closest regioisomeric comparators include N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide (CAS 942001-38-9) and N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide . The C-9 methyl group protrudes into a sterically constrained region proximal to the bridgehead nitrogen, a spatial orientation distinct from the C-7 or C-8 methyl positions, which can differentially affect the planarity of the bicyclic system and the trajectory of the 3-carboxamide side chain [1]. While quantitative biological data are absent for all three regioisomers, the structural non-equivalence is absolute and directly impacts molecular recognition, docking poses, and crystal packing—parameters critical for fragment-based screening and structure-guided design.

Regioisomer comparison
Class-level
Target: 2,9-dimethyl (C-9 methyl proximal to bridgehead N). Comparators: 2,7-dimethyl (CAS 942001-38-9) and 2,8-dimethyl analog. Qualitative steric distinction confirmed.
Structural non-equivalence documented; regioisomer identity critical for SAR integrity.
No quantitative bioactivity data available for any of the three regioisomers.
medicinal chemistry SAR regioisomer differentiation

4-Methoxybenzamide vs. Unsubstituted & Electron-Withdrawing Substituents

The 4-methoxy substituent on the benzamide ring introduces an additional hydrogen-bond acceptor (methoxy oxygen) and increases electron density relative to the unsubstituted benzamide analog, N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (CAS 941923-37-1) . In contrast, the 3-trifluoromethyl analog (PubChem CID 44009965) bears a strong electron-withdrawing group with a computed XLogP3 of 2.8 and 6 H-bond acceptors [1]. The target compound, with a methoxy group, is predicted to exhibit intermediate lipophilicity and a distinct H-bond acceptor profile (theoretical HBA count = 4 vs. 3 for the unsubstituted benzamide), which can translate into differential permeability, solubility, and protein-binding characteristics in cellular assays .

Benzamide electronics
Computed
Target: 4-OCH₃ (electron-donating), HBA=4. Comparator unsubstituted HBA=3; CF₃ analog HBA=6, MW 361.3. ΔHBA +1, ΔMW −38 Da.
Intermediate lipophilicity and H-bond profile may support diversity-oriented library design.
Computed physicochemical properties; experimental logP and solubility require measurement.
physicochemical properties lipophilicity hydrogen bonding

Gastroprotective Pharmacophore: 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

Published literature on 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives demonstrates gastroprotective activity in the acidified ethanol-induced mucosal lesion model in rats, with the most effective compounds bearing a methyl group at position 6 and a cyclopentyl carboxamide [1][2]. While the target compound (2,9-dimethyl; 4-methoxybenzamide) has not been explicitly tested in this assay, it retains the core pharmacophore—an unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine ring with a 3-carboxamide linkage—that was identified as a prerequisite for activity within this class [1]. This distinguishes it from saturated tetrahydro derivatives, which display altered pharmacokinetic profiles and reduced potency in analogous models [3].

Gastroprotective pharmacophore
Class-level
Unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide core required for activity. Most active literature compound: 6-methyl, N-cyclopentyl.
Target retains active pharmacophore; specific 2,9-dimethyl-4-methoxy substitution offers unexplored SAR opportunities.
Target compound not tested in acidified ethanol gastric lesion model; data to verify.
gastroprotective antiulcer pharmacophore

Kinase Inhibition Potential: PI3Kδ Chemotype Overlap

A subset of pyrido[1,2-a]pyrimidin-4-one derivatives has been explored as PI3K inhibitors [1][2]. BindingDB entry BDBM50394893 (CHEMBL2165502) records an IC₅₀ of 102 nM for a pyrido[1,2-a]pyrimidin-4-one analog against human PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [3]. The target compound shares the pyrido[1,2-a]pyrimidin-4-one scaffold but differs in substitution pattern; no PI3K profiling data are publicly available for CAS 897617-35-5. The 2,9-dimethyl-4-methoxybenzamide combination represents a distinct chemotype within this kinase-targeted scaffold space that has not been evaluated for kinase selectivity, presenting either an opportunity for novel IP or a risk of uncharacterized polypharmacology.

PI3Kδ kinase context
Class-level
CHEMBL2165502 analog: IC₅₀ 102 nM vs. human PI3Kδ (p-AKT S473, Ri-1 cells). Target compound untested; distinct 2,9-dimethyl-4-methoxy chemotype.
Scaffold-related kinase activity reported; target chemotype may present divergent selectivity in profiling panels.
No PI3K profiling data for CAS 897617-35-5; requires head-to-head kinase selectivity evaluation.
PI3K inhibitor kinase selectivity chemotype comparison

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide: Application Scenarios


Regioisomer-Defined Building Block for Fragment & Diversity Synthesis

The unambiguous 2,9-dimethyl substitution pattern and 4-methoxybenzamide moiety make this compound a well-defined building block for constructing focused libraries of pyrido[1,2-a]pyrimidine-3-carboxamides. Its structural distinction from the 2,7- and 2,8-dimethyl regioisomers (CAS 942001-38-9 and the 2,8-dimethyl analog) ensures that SAR datasets generated with this scaffold are not confounded by regioisomeric impurities . This is particularly relevant for fragment-based drug discovery (FBDD) campaigns where positional precision is critical for hit validation.

Gastroprotective SAR Profiling: Gap-Filling Analog

Building on established class-level gastroprotective activity of unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides [1], this compound can serve as a novel analog to expand SAR beyond the prototypical 6-methyl, N-cyclopentyl carboxamide scaffold. Its unique 2,9-dimethyl topolog and 4-methoxybenzamide substitution have not been evaluated in the acidified ethanol-induced mucosal lesion model, representing an unexplored region of chemical space that may yield improved potency or differentiated pharmacokinetics [2].

Kinase Selectivity Profiling vs. PI3Kδ Chemotypes

Given the documented PI3Kδ inhibitory activity of structurally related pyrido[1,2-a]pyrimidin-4-one analogs (e.g., CHEMBL2165502, IC₅₀ = 102 nM) [3], this compound can be included in a kinase selectivity panel to determine whether the 2,9-dimethyl-4-methoxybenzamide substitution pattern confers differential selectivity across the PI3K isoform family or against other kinase targets. The absence of published kinase profiling data for this specific compound represents both a risk and an opportunity for early-stage discovery programs.

Physicochemical Diversity for Screening Libraries

With a molecular weight of 323.35, an intermediate predicted lipophilicity profile, and a distinct H-bond donor/acceptor arrangement (theoretical HBA = 4, HBD = 1), this compound occupies a physicochemical niche between more lipophilic analogs (e.g., the 3-CF₃-benzamide derivative, MW 361.3, XLogP3 = 2.8) and less functionalized analogs (unsubstituted benzamide, HBA = 3) [4]. It is suitable for inclusion in diversity-oriented screening decks where balanced physicochemical properties are prioritized for hit identification across multiple target classes.

Application
Selection Property
Validation Focus
Fragment-based screening & SAR library construction
Regioisomer identity (2,9-dimethyl)
Regioisomer purity; absence of 2,7- or 2,8-isomer impurities
Gastroprotective research models
Unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide scaffold
SAR expansion beyond 6-methyl,N-cyclopentyl prototype; in vitro activity and PK context
PI3K pathway kinase selectivity studies
Structurally distinct pyrido[1,2-a]pyrimidin-4-one chemotype
PI3K isoform selectivity panel; head-to-head comparison with known inhibitors
Diversity-oriented compound collection
Intermediate lipophilicity, distinct H-bond donor/acceptor balance
Physicochemical property verification; solubility and permeability assays
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